REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1.[OH:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>COCCOC>[NH:15]1[CH2:16][CH2:17][CH:12]([O:11][C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=2)[CH2:13][CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
8.87 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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UNSPECIFIED
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Setpoint
|
82 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After complete addition the reaction
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Type
|
TEMPERATURE
|
Details
|
maintaining the Argon blanket
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with water
|
Type
|
CUSTOM
|
Details
|
before removing most of the THF
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous with DCM (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)OC1=NC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |